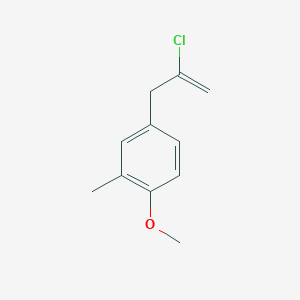

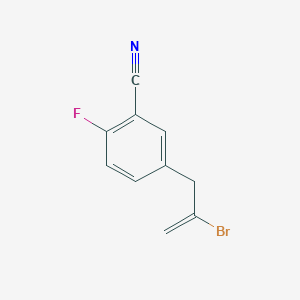

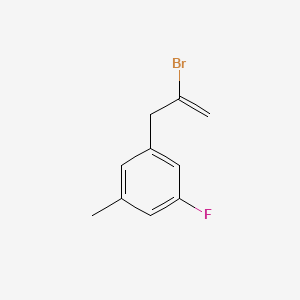

![molecular formula C10H11ClS B3314762 2-Chloro-3-[(4-methylthio)phenyl]-1-propene CAS No. 951889-21-7](/img/structure/B3314762.png)

2-Chloro-3-[(4-methylthio)phenyl]-1-propene

説明

2-Chloro-3-[(4-methylthio)phenyl]-1-propene (CMPP) is a compound of interest in the scientific research community due to its potential applications in drug discovery and development. CMPP is a chiral molecule with a phenyl ring, a chlorine atom, and a methylthio group attached to a propene chain. It has been studied for its potential as a ligand for G-protein coupled receptors (GPCRs) and its ability to modulate the activity of these receptors. CMPP has also been studied for its potential to modulate the activity of other proteins, such as enzymes and ion channels.

科学的研究の応用

Polar Cycloaddition and Synthesis of Vinylcyclopropanes

A study by Ishibashi et al. (1986) discusses the treatment of related methylthio compounds with 1,3-dienes in the presence of stannic chloride followed by the addition of triethylamine, which resulted in the synthesis of 1-acyl- or 1-cyano-1-(methylthio)-2-vinylcyclopropanes. This process offers insights into mechanistic interpretations of reactions involving chloro- and methylthio-functional groups, relevant to the synthesis and thermal behavior of vinylcyclopropanes (Ishibashi, H., Okada, M., Nakatani, H., Ikeda, M., & Tamura, Y., 1986).

Activity in Methyl Coenzyme M Reductase System

Gunsalus et al. (1978) synthesized and investigated a number of 2-(methylthio)ethanesulfonate analogues as substrates for methyl-coenzyme M reductase. This enzyme system, found in extracts of Methanobacterium thermoautotrophicum, plays a crucial role in methane biosynthesis, suggesting potential applications in biochemical studies and environmental technology (Gunsalus, R., Romesser, J. A., & Wolfe, R., 1978).

Annulation Reactions and Radical Cyclization

Ward and Kaller (1991) explored the use of 3-phenylthio-2-(trimethylsilymethyl)propene in a [3+3] annulation process, demonstrating its utility in the preparation of methylenecyclohexanes. This research highlights the compound's role in facilitating Lewis acid catalyzed allylation of aldehydes or acetals, and directing radical cyclization reactions (Ward, D. E., & Kaller, B. F., 1991).

Oxygenation Catalyzed by Palladium

Muzart and Riahi (1992) studied the oxygenation under UV light of allylsilanes catalyzed by palladium(II), using substrates that include 1-phenyl-3-(trimethylsilyl)-1-propene. The findings contribute to the understanding of organopalladium intermediates in the oxygenation process, which could be applied in organic synthesis and material science (Muzart, J., & Riahi, A., 1992).

Synthesis and Characterization of Novel Copolymers

Research by Kim et al. (1999) on the electrophilic trisubstituted ethylenes and their copolymerization with styrene emphasizes the versatility of methylthio and phenyl-functionalized compounds in polymer science. This work demonstrates the potential of such compounds in designing materials with specific properties, such as high glass transition temperatures (Kim, K., Morales, M., Scully, M. J., et al., 1999).

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .

Mode of Action

It may be involved in carbon–carbon bond forming reactions, similar to other compounds used in suzuki–miyaura cross-coupling .

Pharmacokinetics

The compound’s molecular weight (19871 g/mol) and density (12±01 g/cm3) suggest that it may have certain bioavailability characteristics .

特性

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCNTANIGFMHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[(4-methylthio)phenyl]-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)

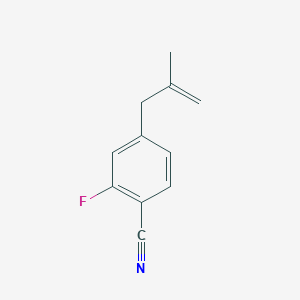

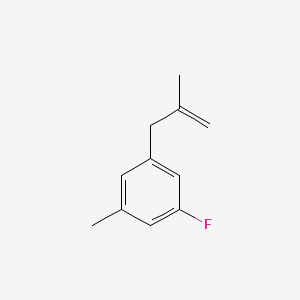

![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)

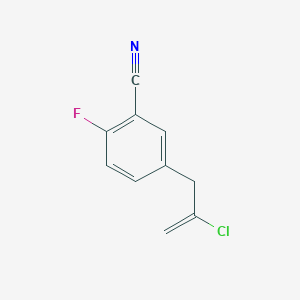

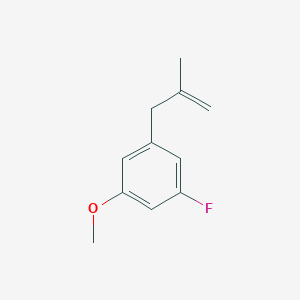

![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)